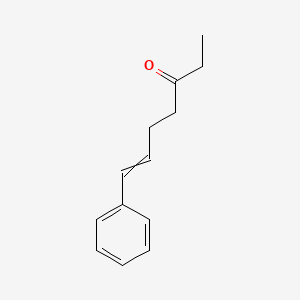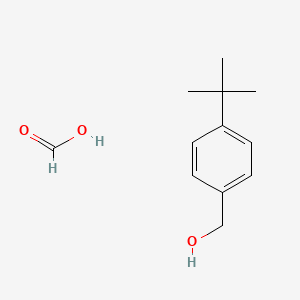
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is known for its significant role in various scientific research fields, particularly in neuroscience and medicinal chemistry. This compound is often used as a selective antagonist for specific receptors in the brain, making it a valuable tool in the study of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and phenylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction. This involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran).
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for reaction monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cellular processes and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of pharmaceuticals and as a component in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific receptors in the brain. It acts as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, it inhibits its activity, which can modulate various neurological pathways and processes. This mechanism is particularly relevant in the context of neuroprotection and the treatment of neurological disorders.
Comparison with Similar Compounds
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride can be compared with other similar compounds, such as:
2-Methyl-6-(phenylethynyl)pyridine: Another selective antagonist for mGluR5, but with different pharmacokinetic properties.
6-Methyl-2-(phenylethynyl)pyridine: Similar in structure but used in different research contexts.
2-Methoxy-6-(2-phenylethenyl)pyridine: A compound with a similar backbone but different functional groups, leading to varied biological activities.
Properties
CAS No. |
823198-77-2 |
|---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
2-methoxy-6-(2-phenylethynyl)pyridine;hydrochloride |
InChI |
InChI=1S/C14H11NO.ClH/c1-16-14-9-5-8-13(15-14)11-10-12-6-3-2-4-7-12;/h2-9H,1H3;1H |
InChI Key |
SCGUZWZYZPRPTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C#CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




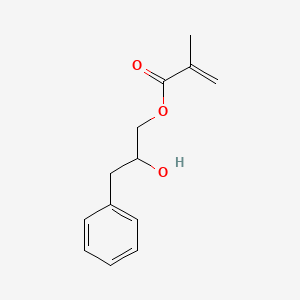
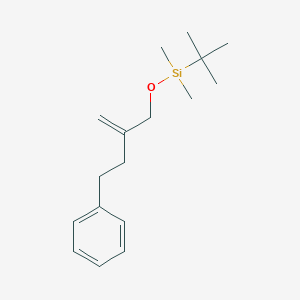
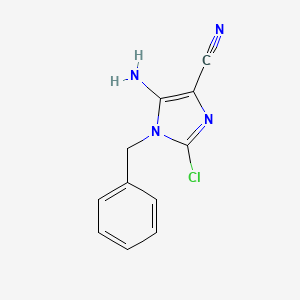
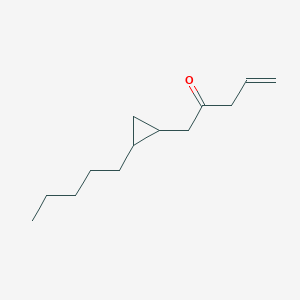
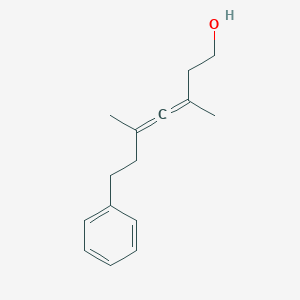
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
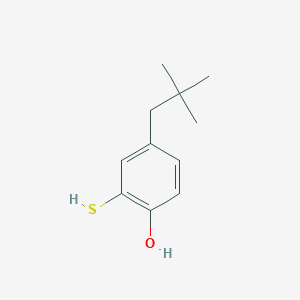
![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)
